1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097858-58-5
VCID: VC6549484
InChI: InChI=1S/C21H23F3N4O2/c22-21(23,24)30-18-9-2-1-5-15(18)12-25-20(29)16-7-4-10-28(13-16)19-11-14-6-3-8-17(14)26-27-19/h1-2,5,9,11,16H,3-4,6-8,10,12-13H2,(H,25,29)
SMILES: C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NCC4=CC=CC=C4OC(F)(F)F
Molecular Formula: C21H23F3N4O2
Molecular Weight: 420.436

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide

CAS No.: 2097858-58-5

Cat. No.: VC6549484

Molecular Formula: C21H23F3N4O2

Molecular Weight: 420.436

* For research use only. Not for human or veterinary use.

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide - 2097858-58-5

Specification

CAS No. 2097858-58-5
Molecular Formula C21H23F3N4O2
Molecular Weight 420.436
IUPAC Name 1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide
Standard InChI InChI=1S/C21H23F3N4O2/c22-21(23,24)30-18-9-2-1-5-15(18)12-25-20(29)16-7-4-10-28(13-16)19-11-14-6-3-8-17(14)26-27-19/h1-2,5,9,11,16H,3-4,6-8,10,12-13H2,(H,25,29)
Standard InChI Key WETWMXWFOVGEIP-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NCC4=CC=CC=C4OC(F)(F)F

Introduction

1. Overview of the Compound

Chemical Name:
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide

Structural Components

This compound consists of:

  • Cyclopenta[c]pyridazine core: A bicyclic heterocyclic system with potential biological activity due to its nitrogen-rich structure.

  • Piperidine-3-carboxamide moiety: Commonly found in bioactive compounds, contributing to solubility and receptor binding.

  • Trifluoromethoxy-substituted phenyl group: Known for enhancing lipophilicity and metabolic stability in drug design.

3. Synthesis Pathways

General Strategy

The synthesis of this compound likely involves:

  • Formation of the cyclopenta[c]pyridazine core:

    • Starting from cyclopentanone derivatives and hydrazine derivatives to form the pyridazine ring.

  • Incorporation of the piperidine-3-carboxamide:

    • Functionalization of piperidine with carboxylic acid derivatives or coupling agents like EDCI/HOBt.

  • Attachment of the trifluoromethoxyphenyl group:

    • Achieved through nucleophilic substitution or reductive amination using benzaldehyde derivatives.

Challenges

  • Controlling regioselectivity during cyclization.

  • Stability of trifluoromethoxy groups under reaction conditions.

4. Potential Applications

Pharmacological Relevance

The structural features suggest potential applications in medicinal chemistry:

  • Cyclopenta[c]pyridazine core: Known for anti-inflammatory and antiviral activities in related compounds.

  • Trifluoromethoxyphenyl group: Enhances binding affinity to hydrophobic pockets in enzymes or receptors.

  • Piperidine moiety: Commonly found in CNS-active drugs (e.g., antipsychotics, antidepressants).

Drug Development

This compound could be investigated for:

  • Antiviral Activity: Similar heterocyclic systems have shown efficacy against RNA viruses like influenza.

  • CNS Disorders: Piperidine derivatives are often explored for neuroprotective effects.

  • Anti-inflammatory Agents: The amide group and heterocyclic scaffold may inhibit key enzymes like COX or LOX.

5. Related Research

Cyclopenta[c]pyridazines

Studies have demonstrated that derivatives of cyclopenta[c]pyridazines exhibit diverse biological activities:

  • Antiviral properties against influenza and herpes viruses .

  • Potential as enzyme inhibitors due to their nitrogen-rich aromatic systems.

Piperidine Carboxamides

Piperidine-based compounds are widely studied for their role in:

  • Modulating neurotransmitter systems in CNS disorders .

  • Acting as intermediates in the development of antifungal agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator